molecular formula C18H16O5 B15331822 2-(2,4,6-Trimethoxyphenyl)-1H-indene-1,3(2H)-dione

2-(2,4,6-Trimethoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B15331822
M. Wt: 312.3 g/mol
InChI Key: ZWFPLUPVPDRXLX-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethoxyphenyl)-1H-indene-1,3(2H)-dione is a derivative of the 1H-indene-1,3(2H)-dione scaffold, a bicyclic diketone with broad applications in pharmaceuticals, dyes, and materials science. The compound features a trimethoxyphenyl substituent at the 2-position, which imparts unique electronic and steric properties. Derivatives of this core structure are known for diverse functionalities, including anti-inflammatory, antioxidant, and fluorescent sensing capabilities .

This article focuses on comparing its structural, physicochemical, and functional attributes with analogous compounds, emphasizing substituent-driven variations.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-(2,4,6-trimethoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C18H16O5/c1-21-10-8-13(22-2)15(14(9-10)23-3)16-17(19)11-6-4-5-7-12(11)18(16)20/h4-9,16H,1-3H3

InChI Key

ZWFPLUPVPDRXLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The 1H-indene-1,3(2H)-dione core is conserved across analogs, but substituents at the 2-position dictate properties. Key structural analogs include:

Compound Name Substituent at 2-Position Key Features
Target Compound 2,4,6-Trimethoxyphenyl Electron-rich aryl group; potential for π-π interactions
Pyrophthalone (PP) 2-Pyridinyl Heteroaromatic substituent; pH-dependent enol/enolate forms
Quinophthalone (QP) 2-Quinolinyl Extended aromatic system; used as a dye and semiconductor
2-(Phenylhydrazono) derivatives Phenylhydrazono Conjugated hydrazone moiety; fluorescence for Cu²⁺ sensing
Diphenadione Diphenylacetyl Anticoagulant activity due to lipophilic substituent
2-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Simpler methoxy-substituted analog; used in synthetic intermediates

Key Differences :

  • Conjugation: Hydrazono derivatives (e.g., 2-(phenylhydrazono)) exhibit extended conjugation, enabling applications in optoelectronics and sensing .

Photochemical and Stability Properties

Photostability and reactivity vary significantly with substituents:

Compound Photostability (UV Light, 253.7 nm) Key Observations
PP (Ethanol) Stable Forms radicals and solvated electrons under flash photolysis
QP (Cyclohexane) Stable Similar radical formation in alkaline conditions
2-(9H-Xanthen-9-yl) analog N/A 48.49% inhibition in pollen tube assays; light-sensitive bioactivity

Comparison with Target Compound :

  • The trimethoxyphenyl group may enhance UV stability due to methoxy groups acting as radical scavengers, contrasting with PP/QP’s radical formation under photolysis .

Physicochemical Properties

Substituents alter melting points, solubility, and spectral profiles:

Compound Melting Point (°C) Solubility Profile Notable Spectral Data (IR/NMR)
PP 217–220 (lit.) Soluble in polar solvents C=O stretch at 1700 cm⁻¹; aromatic protons δ 7–8 ppm
2-(4-Methoxyphenyl) analog N/A Moderate in ethanol Methoxy singlet δ 3.8 ppm; diketone δ 6.5–7.5 ppm
Chromone-fused derivative 5ab 285.0 Low in water Chromone C=O at 1680 cm⁻¹; UV-Vis λ_max 350 nm

Target Compound’s Expected Properties :

  • Higher melting point than PP due to increased crystallinity from methoxy groups.
  • IR: C=O stretches ~1700 cm⁻¹; NMR: Three methoxy singlets (δ 3.7–3.9 ppm) .

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